N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenylureido moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-(trifluoromethyl)phenyl isocyanate, which is then reacted with 4-aminophenylacetic acid to form the corresponding urea derivative. This intermediate is further reacted with 2-methoxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and phenylureido moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-(4-(3-(4-fluorophenyl)ureido)phenyl)acetamide
- N-(2-methoxyethyl)-2-(4-(3-(4-chlorophenyl)ureido)phenyl)acetamide
- N-(2-methoxyethyl)-2-(4-(3-(4-bromophenyl)ureido)phenyl)acetamide
Uniqueness
N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-28-11-10-23-17(26)12-13-2-6-15(7-3-13)24-18(27)25-16-8-4-14(5-9-16)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,26)(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXQRDPBLWUAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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